molecular formula C7H5BrFNO B1597861 2-Bromo-5-fluorobenzaldoxime CAS No. 202865-62-1

2-Bromo-5-fluorobenzaldoxime

Cat. No.: B1597861
CAS No.: 202865-62-1
M. Wt: 218.02 g/mol
InChI Key: SOXOEIXMKVKWQH-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzaldoxime is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzaldoxime, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluorobenzaldoxime can be synthesized through the reaction of 2-bromo-5-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or sodium hydroxide, which facilitates the formation of the oxime group. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzaldoxime undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxime group can be oxidized to form nitrile oxides or reduced to form amines.

    Condensation Reactions: The oxime group can participate in condensation reactions with carbonyl compounds to form imines or oxazoles.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to convert the oxime group to nitrile oxides.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxime group to amines.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzaldoximes can be formed.

    Oxidation Products: Nitrile oxides are the primary products of oxidation reactions.

    Reduction Products: Amines are the major products of reduction reactions.

Scientific Research Applications

2-Bromo-5-fluorobenzaldoxime has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of materials with specific properties, such as dyes and sensors.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzaldoxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The oxime group can also participate in hydrogen bonding and other interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzaldehyde: A precursor to 2-Bromo-5-fluorobenzaldoxime, used in similar synthetic applications.

    2-Bromo-5-methoxybenzaldehyde: Another benzaldehyde derivative with different substituents, used in organic synthesis.

    5-Bromo-2-fluorobenzaldehyde: A closely related compound with similar reactivity and applications.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxime group provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

N-[(2-bromo-5-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-7-2-1-6(9)3-5(7)4-10-11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXOEIXMKVKWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378373
Record name 2-Bromo-5-fluorobenzaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-62-1
Record name 2-Bromo-5-fluorobenzaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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